molecular formula C23H28O8 B1681417 Salvinorin A CAS No. 83729-01-5

Salvinorin A

Cat. No. B1681417
CAS RN: 83729-01-5
M. Wt: 432.5 g/mol
InChI Key: OBSYBRPAKCASQB-AGQYDFLVSA-N
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Description

Salvinorin A is a potent hallucinogen, isolated from the ethnomedical plant Salvia divinorum. It is a selective high efficacy kappa-opioid receptor (KOPr) agonist . It is the first plant-derived ligand with high selectivity for KOPr over other receptors . Its structure is unrelated to any known opioid receptor ligands, even lacking any nitrogenous moieties .


Synthesis Analysis

Salvinorin A has been synthesized through various methods. One approach utilized a sterically confined organocatalyst to dissociate acidity from reactivity and effect Robinson annulation of an unactivated nucleophile/unstable electrophile pair . Another method involved a highly enantioselective propargylation to install the stereogenic center at C-12 . The remaining six stereogenic centers were set up highly diastereoselectively under substrate control .


Molecular Structure Analysis

Salvinorin A is a non-nitrogenous neoclerodane . It has a highly functionalized trans-decalin core, containing two quaternary centers, and is fused to a δ-lactone bearing a furan moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Salvinorin A include Robinson annulation of an unactivated nucleophile/unstable electrophile pair, and a cobalt-catalyzed polarized diene-alkyne cycloaddition . Two intramolecular Diels-Alder reactions were also applied to generate the tricyclic core .


Physical And Chemical Properties Analysis

Salvinorin A is a potent and selective KOR agonist (EC 50 = 0.9 nM, cAMP inhibition; selectivity index >5000 vs mu-opioid receptor, MOR). It exhibits a high lipophilic ligand efficiency (LLE = 8; ClogP = 1.6) and rapidly penetrates mammalian brains to cause psychoactive effects at low concentration (est. 10 μg total human brain content) .

Scientific Research Applications

Ethnopharmacology and Neuropharmacology

Salvinorin A, derived from Salvia divinorum, has been a subject of multidisciplinary research, including ethnobotany, phytochemistry, and neuropharmacology. Ethnopharmacological studies have documented its traditional use by the Mazatec community for divinatory and ritual purposes, producing effects like light-headedness, amplified sound perception, and increased visual and auditory imagery. These effects, linked to Salvinorin A, are not fully explained by its kappa-opioid receptor agonist activity alone, suggesting a complex interaction within the brain's neural networks (Díaz, 2013).

Psychopharmacology

Salvinorin A is a potent kappa-opioid receptor agonist, known for its psychoactive effects. Research has shown that it can induce mystical-type experiences and profound subjective effects, which are similar to those of classic hallucinogens. However, unlike other hallucinogens, it does not act on the 5-HT2A serotonin receptor, indicating a unique pathway of psychoactive effects (Johnson et al., 2011).

Potential Therapeutic Applications

The distinctive pharmacological profile of Salvinorin A indicates potential for developing novel treatments for conditions like schizophrenia, dementia, bipolar disorders, and even substance abuse. Its unique action on kappa opioid receptors and the modulation of human perception suggest a new avenue for psychotherapeutic compounds (Roth et al., 2002).

Neuroprotective Effects

Salvinorin A has shown promise in animal models for its neuroprotective properties against hypoxia/ischemia-induced brain damage. Its role as a kappa opioid receptor agonist opens possibilities for clinical applications in acute pathologies involving oxygen deficiency in the brain (Orton & Liu, 2014).

Antinociceptive Properties

Studies have demonstrated that Salvinorin A possesses antinociceptive (pain-relieving) effects, which are mediated through the kappa opioid receptor. This finding suggests potential applications in developing new analgesic (pain-relieving) drugs (McCurdy et al., 2006).

Antidepressive Effects

Research in rodent models indicates that Salvinorin A may have antidepressant properties. It has been shown to reverse symptoms of anhedonia (inability to feel pleasure) in rats subjected to chronic mild stress, pointing to its potential use in treating depression (Harden et al., 2012).

Safety And Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Future Directions

Salvinorin A is considered a promising lead for the development of drugs against disorders of the central nervous system, such as depression, pain, and drug addiction . Ongoing efforts aim to discover novel semi-synthetic salvinorin analogs with potential KOPr-mediated pharmacotherapeutic effects .

properties

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSYBRPAKCASQB-AGQYDFLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C23H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80232584
Record name Salvinorin A
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Molecular Weight

432.5 g/mol
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Physical Description

Colorless solid; [Merck Index] White film; [Sigma-Aldrich MSDS]
Record name Salvinorin A
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Mechanism of Action

Salvinorin A, the primary psychoactive derivative of the hallucinogenic herb Salvia divinorum, is a potent and highly selective kappa-opioid receptor (KOR) agonist. Several recent studies, however, have suggested endocannabinoid system mediation of some of its effects. This study represents a systematic examination of this hypothesis. Salvinorin A was isolated from S. divinorum and was evaluated in a battery of in vitro and in vivo procedures designed to detect cannabinoid activity, including CB(1) receptor radioligand and [(35)S]GTPgammaS binding, calcium flux assay, in vivo cannabinoid screening tests, and drug discrimination. Salvinorin A did not bind to nor activate CB(1) receptors. In vivo salvinorin A produced pronounced hypolocomotion and antinociception (and to a lesser extent, hypothermia). These effects were blocked by the selective KOR antagonist, JDTic, but not by the CB(1) receptor antagonist rimonabant. Interestingly, however, rimonabant attenuated KOR activation stimulated by U69,593 in a [(35)S]GTPgammaS assay. Salvinorin A did not substitute for Delta(9)-tetrahydrocannabinol (THC) in mice trained to discriminate THC. These findings suggest that similarities in the pharmacological effects of salvinorin A and those of cannabinoids are mediated by its activation of KOR rather than by any direct action of salvinorin A on the endocannabinoid system. Further, the results suggest that rimonabant reversal of salvinorin A effects in previous studies may be explained in part by rimonabant attenuation of KOR activation., Salvinorin A (SalA), a selective kappa-opioid receptor (KOR) agonist, produces dysphoria and pro-depressant like effects. These actions have been attributed to inhibition of striatal dopamine release. The dopamine transporter (DAT) regulates dopamine transmission via uptake of released neurotransmitter. KORs are apposed to DAT in dopamine nerve terminals suggesting an additional target by which SalA modulates dopamine transmission. SalA produced a concentration-dependent, nor-binaltorphimine (BNI)- and pertussis toxin-sensitive increase of ASP(+) accumulation in EM4 cells coexpressing myc-KOR and YFP-DAT, using live cell imaging and the fluorescent monoamine transporter substrate, trans 4-(4-(dimethylamino)-styryl)-N-methylpyridinium) (ASP(+)). Other KOR agonists also increased DAT activity that was abolished by BNI pretreatment. While SalA increased DAT activity, SalA treatment decreased serotonin transporter (SERT) activity and had no effect on norepinephrine transporter (NET) activity. In striatum, SalA increased the Vmax for DAT mediated DA transport and DAT surface expression. SalA up-regulation of DAT function is mediated by KOR activation and the KOR-linked extracellular signal regulated kinase-1/2 (ERK1/2) pathway. Co-immunoprecipitation and BRET studies revealed that DAT and KOR exist in a complex. In live cells, DAT and KOR exhibited robust FRET signals under basal conditions. SalA exposure caused a rapid and significant increase of the FRET signal. This suggests that the formation of KOR and DAT complexes is promoted in response to KOR activation. Together, these data suggest that enhanced DA transport and decreased DA release resulting in decreased dopamine signaling may contribute to the dysphoric and pro-depressant like effects of SalA and other KOR agonists.
Record name Salvinorin A
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Product Name

Salvinorin A

Color/Form

Colorless crystals from methanol, White powder

CAS RN

83729-01-5
Record name Salvinorin
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Record name Salvinorin A
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Record name Salvinorin A
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Melting Point

238-240 °C; also reported as 242-244 °C
Record name Salvinorin A
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,240
Citations
TA Vortherms, BL Roth - Molecular interventions, 2006 - triggered.stanford.clockss.org
The hallucinogenic plant Salvia divinorum (ie,“magic mint”) is a member of the Sage family that has been used for divination and shamanism by the Mazatecs. Over the past decade or …
Number of citations: 114 triggered.stanford.clockss.org
DYW Lee, VVR Karnati, M He, LY Liu-Chen… - Bioorganic & medicinal …, 2005 - Elsevier
… Salvinorin A is the most potent naturally occurring opioid agonist yet discovered with … salvinorin A derivatives modified at the C(2) position were prepared and studied. These salvinorin A …
Number of citations: 80 www.sciencedirect.com
DYW Lee, M He, LY Liu-Chen, Y Wang, JG Li… - Bioorganic & Medicinal …, 2006 - Elsevier
… ongoing investigation, a series of salvinorin A analogues have been synthesized and tested. … For instance, the 2-MOM salvinorin-A analogue is seven times more potent than salvinorin A…
Number of citations: 37 www.sciencedirect.com
CW Cunningham, RB Rothman, TE Prisinzano - Pharmacological reviews, 2011 - ASPET
… This study was also the first to investigate the role of glucuronidation in salvinorin A metabolism. This study also found a decrease in salvinorin A of 7% (±5.60) at 50 μM (p < 0.05), 18.1…
Number of citations: 141 pharmrev.aspetjournals.org
TE Prisinzano, RB Rothman - Chemical reviews, 2008 - ACS Publications
… divinorum were the neoclerodane diterpenes salvinorin A (2a) and … Therefore, divinorin A and B are now called salvinorin A and … Zjawiony , Biosynthesis of salvinorin A proceeds via the …
Number of citations: 118 pubs.acs.org
BL Roth, K Baner, R Westkaemper… - Proceedings of the …, 2002 - National Acad Sciences
… Salvinorin A have become more widely used in the US as legal hallucinogens. We discovered that Salvinorin A … Salvinorin A had no significant activity against a battery of 50 receptors, …
Number of citations: 921 www.pnas.org
C Chavkin, S Sud, W **, J Stewart, JK Zjawiony… - … of Pharmacology and …, 2004 - ASPET
… , based on limited functional studies, that salvinorin A was a KOR agonist (Roth et al., 2002). … properties of salvinorin A and selected derivatives. We discovered that salvinorin A is an …
Number of citations: 255 jpet.aspetjournals.org
F Yan, PD Mosier, RB Westkaemper, J Stewart… - Biochemistry, 2005 - ACS Publications
… and agonist efficacy of salvinorin A. Surprisingly, we discovered that salvinorin A was stabilized in … Intriguingly, activation of KORs by salvinorin A required interactions with the helix 7 …
Number of citations: 109 pubs.acs.org
JJ Roach, Y Sasano, CL Schmid, S Zaidi… - ACS central …, 2017 - ACS Publications
… Salvinorin A selectively and potently agonizes the kappa-opioid receptor, but suffers low … the κ-OR is the brain-penetrant plant metabolite salvinorin A (SalA, 1), which was identified as …
Number of citations: 36 pubs.acs.org
Y Wang, Y Chen, W Xu, DYW Lee, Z Ma… - … of Pharmacology and …, 2008 - ASPET
… Schmidt MS, Prisinzano TE, Tidgewell K, Harding W, Butelman ER, Kreek MJ, and Murry DJ (2005b) Determination of salvinorin A in body fluids by high performance liquid …
Number of citations: 75 jpet.aspetjournals.org

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